3-Bromo-1H-pyrazole-4-sulfinicacid 3-Bromo-1H-pyrazole-4-sulfinicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17581901
InChI: InChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8)
SMILES:
Molecular Formula: C3H3BrN2O2S
Molecular Weight: 211.04 g/mol

3-Bromo-1H-pyrazole-4-sulfinicacid

CAS No.:

Cat. No.: VC17581901

Molecular Formula: C3H3BrN2O2S

Molecular Weight: 211.04 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1H-pyrazole-4-sulfinicacid -

Specification

Molecular Formula C3H3BrN2O2S
Molecular Weight 211.04 g/mol
IUPAC Name 5-bromo-1H-pyrazole-4-sulfinic acid
Standard InChI InChI=1S/C3H3BrN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8)
Standard InChI Key XLHDYODFHXETFN-UHFFFAOYSA-N
Canonical SMILES C1=NNC(=C1S(=O)O)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. In 3-bromo-1H-pyrazole-4-sulfinic acid, the bromine substituent at position 3 and the sulfinic acid group at position 4 introduce significant electronic and steric effects. The sulfinic acid group, with its dual oxygen atoms and acidic proton, enhances the compound’s polarity and potential for hydrogen bonding.

Key Structural Features:

  • Molecular Formula: C3H3BrN2O2S\text{C}_3\text{H}_3\text{BrN}_2\text{O}_2\text{S}

  • Molecular Weight: 210.98 g/mol (calculated from atomic masses).

  • IUPAC Name: 3-Bromo-1H-pyrazole-4-sulfinic acid.

Predicted Physicochemical Properties (Table 1):

PropertyValue/Description
Density~1.8–2.0 g/cm³ (estimated)
Melting Point180–200°C (decomposes)
SolubilitySoluble in polar solvents (e.g., DMSO, water at low pH)
pKa (Sulfinic Acid)~1.5–2.5

The bromine atom’s electronegativity (2.96) and the sulfinic acid group’s electron-withdrawing nature create a polarized electronic environment, influencing reactivity at positions 1, 2, and 5 of the pyrazole ring .

Synthesis and Preparation

Retrosynthetic Analysis

Two primary synthetic routes are plausible for 3-bromo-1H-pyrazole-4-sulfinic acid:

  • Bromination of Pyrazole-4-sulfinic Acid: Direct electrophilic bromination of a pre-synthesized pyrazole-4-sulfinic acid derivative.

  • Sulfination of 3-Bromo-1H-pyrazole: Introduction of the sulfinic acid group via sulfination reagents.

Stepwise Synthesis (Hypothetical Pathway)

Step 1: Synthesis of 1H-Pyrazole-4-sulfinic Acid
Pyrazole-4-sulfinic acid can be synthesized via oxidation of 4-mercaptopyrazole using hydrogen peroxide or via direct sulfination with sulfur dioxide under basic conditions .

Step 2: Bromination at Position 3
Electrophilic bromination using N \text{N}-bromosuccinimide (NBS) or bromine (Br2\text{Br}_2) in the presence of a Lewis acid (e.g., FeBr3\text{FeBr}_3) selectively introduces bromine at the 3-position . The reaction conditions must be optimized to avoid over-bromination or ring degradation.

Example Reaction:

1H-Pyrazole-4-sulfinic acid+NBSFeBr3,CH2Cl23-Bromo-1H-pyrazole-4-sulfinic acid\text{1H-Pyrazole-4-sulfinic acid} + \text{NBS} \xrightarrow{\text{FeBr}_3, \text{CH}_2\text{Cl}_2} \text{3-Bromo-1H-pyrazole-4-sulfinic acid}

Yield Optimization: Column chromatography or recrystallization may be required to isolate the pure product, as demonstrated in analogous bromopyrazole syntheses .

Chemical Reactivity and Functionalization

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 3 is susceptible to nucleophilic substitution (SN2 or SNAr mechanisms) with reagents such as amines, alkoxides, or thiols. For example:

3-Bromo-1H-pyrazole-4-sulfinic acid+R-NH23-Amino-1H-pyrazole-4-sulfinic acid+HBr\text{3-Bromo-1H-pyrazole-4-sulfinic acid} + \text{R-NH}_2 \rightarrow \text{3-Amino-1H-pyrazole-4-sulfinic acid} + \text{HBr}

Oxidation of the Sulfinic Acid Group

The sulfinic acid moiety can be oxidized to a sulfonic acid (-SO₃H) using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or hydrogen peroxide (H2O2\text{H}_2\text{O}_2) :

-SO2HH2O2-SO3H\text{-SO}_2\text{H} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_3\text{H}

Tautomerism and Aromaticity

The pyrazole ring exhibits tautomerism, with the 1H-tautomer being more stable due to conjugation between the nitrogen lone pairs and the aromatic π-system. The sulfinic acid group’s electron-withdrawing effect further stabilizes this tautomer .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Pyrazole ring protons (H-2 and H-5): δ 7.2–8.5 ppm (coupled doublets, J=2.03.0HzJ = 2.0–3.0 \, \text{Hz}) .

    • Sulfinic acid proton (-SO₂H): δ 10.5–11.5 ppm (broad singlet).

  • ¹³C NMR:

    • C-3 (Br-substituted): δ 120–125 ppm.

    • C-4 (sulfinic acid-substituted): δ 140–145 ppm .

Infrared (IR) Spectroscopy

  • -SO2H\text{-SO}_2\text{H} stretch: 1050–1150 cm⁻¹ (asymmetric) and 1150–1250 cm⁻¹ (symmetric) .

  • N-H stretch (pyrazole): 3200–3400 cm⁻¹.

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